molecular formula C17H25N3O B4769875 1-(3-cyclopentylpropanoyl)-4-(2-pyridinyl)piperazine

1-(3-cyclopentylpropanoyl)-4-(2-pyridinyl)piperazine

Cat. No.: B4769875
M. Wt: 287.4 g/mol
InChI Key: PJZHANJOVRKHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclopentylpropanoyl)-4-(2-pyridinyl)piperazine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition and decreased neuronal activity. This mechanism of action has potential therapeutic applications in a variety of neurological and psychiatric disorders.

Mechanism of Action

As mentioned earlier, 1-(3-cyclopentylpropanoyl)-4-(2-pyridinyl)piperazine inhibits the enzyme GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to increased inhibition and decreased neuronal activity. This mechanism of action has potential therapeutic applications in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to increased inhibition and decreased neuronal activity. This has a variety of biochemical and physiological effects, including decreased seizure activity, decreased anxiety and depression, and decreased drug-seeking behavior in addiction. This compound has also been shown to have a low potential for abuse and addiction, making it an attractive candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-cyclopentylpropanoyl)-4-(2-pyridinyl)piperazine for lab experiments is its selectivity for GABA-AT, which allows for more precise manipulation of GABA levels in the brain. However, this compound is a complex molecule that requires expertise in organic chemistry to synthesize, which may limit its availability for lab experiments. Additionally, the effects of this compound on GABA levels in the brain may vary depending on the dose and route of administration, which may complicate experimental design.

Future Directions

There are several potential future directions for research on 1-(3-cyclopentylpropanoyl)-4-(2-pyridinyl)piperazine. One area of interest is the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to understand the long-term effects of this compound on GABA levels in the brain and its potential for tolerance and dependence. Finally, there is interest in developing more selective and potent inhibitors of GABA-AT that may have even greater therapeutic potential than this compound.

Scientific Research Applications

1-(3-cyclopentylpropanoyl)-4-(2-pyridinyl)piperazine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied in animal models of a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In these studies, this compound has been shown to increase GABA levels in the brain and improve symptoms of these disorders. This compound has also been studied in human clinical trials for the treatment of cocaine addiction, and has shown promising results.

Properties

IUPAC Name

3-cyclopentyl-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c21-17(9-8-15-5-1-2-6-15)20-13-11-19(12-14-20)16-7-3-4-10-18-16/h3-4,7,10,15H,1-2,5-6,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZHANJOVRKHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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